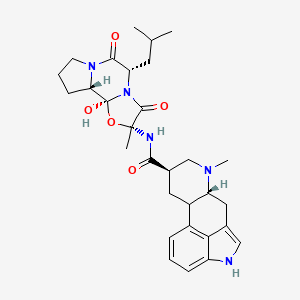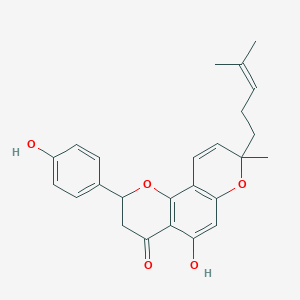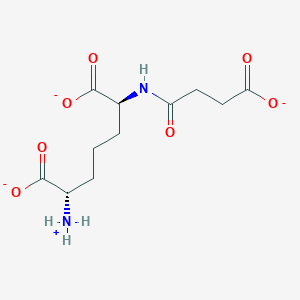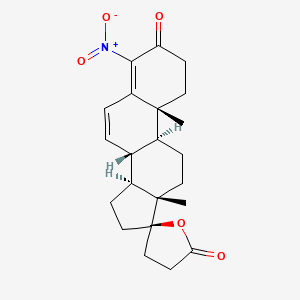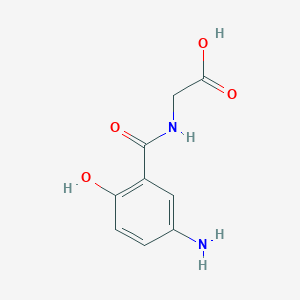
5-Aminosalicyluric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-aminosalicyluric acid is an N-acylglycine in which the acyl group is specified as 5-amino-2-hydroxybenzoyl. It has a role as a metabolite. It derives from a salicyluric acid.
N-(5-Amino-2-hydroxybenzoyl)glycine belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. N-(5-Amino-2-hydroxybenzoyl)glycine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). N-(5-Amino-2-hydroxybenzoyl)glycine can be biosynthesized from salicyluric acid.
科学的研究の応用
Anti-Inflammatory Effects in the Colon
5-Aminosalicylic acid (5-ASA) is primarily recognized for its anti-inflammatory effects in the treatment of inflammatory bowel diseases, particularly in the colon. Its therapeutic action involves the modulation of peroxisome proliferator–activated receptor-γ (PPAR-γ), which plays a crucial role in mediating its anti-inflammatory effects. This mechanism involves increasing PPAR-γ expression and promoting its nuclear translocation, thereby activating gene responses to combat inflammation in diseases like ulcerative colitis and Crohn's disease (Rousseaux et al., 2005).
Biosensor Development for 5-ASA
Innovations in biosensor technology have utilized 5-ASA for the development of an amperometric biosensor. This sensor is designed for the determination of 5-ASA concentration, especially useful in routine analysis due to its simplicity, sensitivity, and specificity, without requiring expensive apparatus. The biosensor's enzyme-based design is a testament to the adaptability of 5-ASA in analytical technologies (Akkaya et al., 2009).
Analytical and Bioanalytical Quantification
5-ASA's role extends to various analytical and bioanalytical methods for its quantification in pharmaceutical forms and biological fluids. This includes techniques like High-Efficiency Liquid Chromatography, UV/visible spectrophotometry, spectrofluorescent, and electrochemical methods. These methods are crucial for quality control and accurate dosing in clinical applications (Tavares Junior et al., 2020).
Bacterial Gene Expression Influence
5-ASA demonstrates a unique ability to affect bacterial gene expression, which is significant considering the role of intestinal bacteria in inflammatory bowel disease (IBD). This compound can modulate genes involved in bacterial invasion, metabolism, and stress resistance, indicating its broader implications beyond direct anti-inflammatory effects (Kaufman et al., 2009).
Inhibition of Inflammatory Mediators in Macrophages
5-ASA has been found to suppress the production of inflammatory mediators like nitric oxide and interleukin-6 in murine macrophages. This action is linked to the inhibition of specific pathways such as JNK and p38, integral to inflammatory responses. These findings contribute to understanding the broader pharmacological mechanisms of 5-ASA in inflammation control (Qu et al., 2017).
Colonic Release Delivery Systems
The development of a colonic release delivery system for 5-ASA underscores its application in targeted drug delivery. By designing a system that releases 5-ASA specifically in the colon, its effectiveness is maximized while minimizing systemic absorption. This approach is particularly relevant for diseases like ulcerative colitis that primarily affect the colon (Foppoli et al., 2019).
Role in Treatment of Inflammatory Bowel Disease
5-ASA's role in treating inflammatory bowel disease (IBD) extends to its ability to induce endoscopic and histologic remission, especially in mild-to-moderate ulcerative colitis. Its safety profile is favorable compared to other treatments like immunomodulators and biologics, making it a valuable option in IBD management (Le Berre et al., 2020).
特性
製品名 |
5-Aminosalicyluric acid |
|---|---|
分子式 |
C9H10N2O4 |
分子量 |
210.19 g/mol |
IUPAC名 |
2-[(5-amino-2-hydroxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H10N2O4/c10-5-1-2-7(12)6(3-5)9(15)11-4-8(13)14/h1-3,12H,4,10H2,(H,11,15)(H,13,14) |
InChIキー |
HZXFAYOGIGTEDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)C(=O)NCC(=O)O)O |
正規SMILES |
C1=CC(=C(C=C1N)C(=O)NCC(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




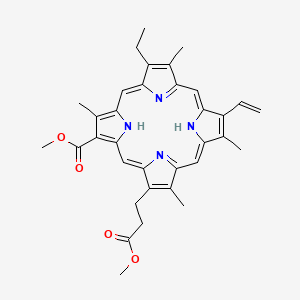
![6,6'-Bis[bis(2-pyridylmethyl)aminomethyl]-2,2'-bipyridine](/img/structure/B1247663.png)
